molecular formula C14H24O2 B14619007 Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate CAS No. 60066-70-8

Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate

Cat. No.: B14619007
CAS No.: 60066-70-8
M. Wt: 224.34 g/mol
InChI Key: AWQGSVAJEMCEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate is an organic compound with a complex structure that includes a cyclopentyl ring, a double bond, and ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclopentane with appropriate reagents to introduce the ethyl and dimethyl groups. This is followed by the formation of the ester group through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in biochemical pathways. The cyclopentyl ring and double bond contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3-dimethylpent-4-enoate
  • Methyl 3,3-dimethylpent-4-enoate
  • Cyclopentyl ethyl ester

Uniqueness

Ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate is unique due to the presence of both a cyclopentyl ring and a double bond, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications that require stability and reactivity.

Properties

CAS No.

60066-70-8

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

ethyl 5-cyclopentyl-3,3-dimethylpent-4-enoate

InChI

InChI=1S/C14H24O2/c1-4-16-13(15)11-14(2,3)10-9-12-7-5-6-8-12/h9-10,12H,4-8,11H2,1-3H3

InChI Key

AWQGSVAJEMCEGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C=CC1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.